Icaritin

Description

This compound has been used in trials studying the treatment of Solid Tumors, Metastatic Breast Cancer, and Hepatocellular Carcinoma (HCC).

This compound has been reported in Epimedium acuminatum, Epimedium diphyllum, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

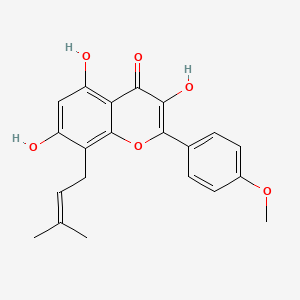

structure in first source

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXBSASAQJECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152154 | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118525-40-9 | |

| Record name | Icaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icaritin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icaritin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icaritin, a prenylated flavonoid derived from the herb Epimedium, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive preclinical and clinical studies have begun to elucidate its multifaceted mechanism of action, revealing its ability to modulate critical signaling pathways, induce cell cycle arrest and apoptosis, and influence the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its anti-neoplastic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Core Anti-Cancer Mechanisms of this compound

This compound's anti-tumor activity is not attributed to a single target but rather to its ability to concurrently influence multiple cellular processes that are fundamental to cancer cell proliferation, survival, and metastasis.[1] The primary mechanisms include:

-

Inhibition of Proliferation: this compound effectively halts the uncontrolled growth of various cancer cells.

-

Induction of Apoptosis: It triggers programmed cell death, a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: this compound can block the cell division cycle at specific checkpoints, preventing cancer cells from replicating.

-

Modulation of Signaling Pathways: It interferes with key communication networks within cancer cells that govern their growth and survival.

-

Inhibition of Metastasis and Angiogenesis: this compound has been shown to impede the spread of cancer cells and the formation of new blood vessels that supply tumors.

-

Immunomodulation: It can influence the immune system to enhance the body's natural anti-tumor response.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, providing a comparative view of its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reference |

| Urothelial Cancer | UMUC-3 | 15.71 | 48 | |

| T24 | 19.55 | 48 | ||

| MB49 (murine) | 9.32 | 48 | ||

| Burkitt Lymphoma | Raji | 9.78 ± 1.85 | 48 | |

| 3.6 ± 0.81 | 72 | |||

| P3HR-1 | 17.69 ± 0.03 | 48 | ||

| 9.72 ± 1.00 | 72 | |||

| Chronic Myeloid Leukemia (CML) | K562 | 8 | 48 | |

| Primary CML-CP | 13.4 | 48 | ||

| Primary CML-BC | 18 | 48 | ||

| Ovarian Cancer | A2780s | 23.41 | 24 | |

| 21.42 | 48 | |||

| 14.9 | 72 | |||

| A2780cp (cisplatin-resistant) | Not specified |

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are largely mediated by its ability to interfere with key signaling pathways that are often dysregulated in cancer.

JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and angiogenesis. This compound has been shown to be a potent inhibitor of this pathway.

-

Mechanism of Inhibition: this compound inhibits the phosphorylation of JAK2 and subsequently STAT3 at Tyr705, preventing its activation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL, Mcl-1, Survivin, and Cyclin D1. In some cases, this compound has also been observed to reduce the total protein levels of JAK2.

-

Downstream Effects: Inhibition of the JAK/STAT3 pathway by this compound leads to decreased tumor cell proliferation, induction of apoptosis, and reduced angiogenesis.

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another central signaling cascade that promotes cell growth, proliferation, and survival in many cancers.

-

Mechanism of Inhibition: this compound has been reported to suppress the phosphorylation of Akt and mTOR, thereby inactivating this pro-survival pathway.

-

Downstream Effects: Inhibition of the PI3K/Akt/mTOR pathway contributes to this compound's ability to suppress the migration and invasion of cancer cells, and may also play a role in overcoming chemoresistance.

References

- 1. This compound inhibits the progression of urothelial cancer by suppressing PADI2-mediated neutrophil infiltration and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits JAK/STAT3 signaling and growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits JAK/STAT3 Signaling and Growth of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Icaritin: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icaritin, a prenylated flavonoid derived from the herb Epimedium, has garnered significant scientific interest due to its diverse pharmacological activities. As a promising scaffold for drug discovery, numerous derivatives have been synthesized to enhance its therapeutic potential. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer, anti-osteoporotic, and neuroprotective properties. We present a comprehensive summary of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of the primary signaling pathways modulated by this compound and its derivatives.

I. Anticancer Activity: Structure-Activity Relationship Insights

The core structure of this compound features hydroxyl groups at the C-3, C-5, and C-7 positions, a methoxy group at C-4', and a prenyl group at C-8. Modifications at these positions have profound effects on its cytotoxic and antiproliferative activities against various cancer cell lines.

Key SAR Findings:

-

Modifications at C-3 and C-7 Hydroxyl Groups: These positions are crucial for anticancer activity. Introduction of rhamnosylation at the OH-3 position has been shown to enhance cytotoxicity. The OH-7 position is another important site for modification, where the introduction of various substituents can modulate activity.[1][2]

-

Nitrogen-Containing Derivatives: The synthesis of nitrogen-containing derivatives has yielded compounds with potent inhibitory effects on hepatocellular carcinoma (HCC) cells. Notably, certain derivatives have demonstrated greater potency than the parent compound, this compound, and the clinically used drug, sorafenib.[2]

-

Glycosylation: The attachment of different glycosyl moieties and the nature of the linker significantly impact the anticancer potency of this compound derivatives.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activities (IC50 values) of various this compound derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound and its Nitrogen-Containing Derivatives against Hepatocellular Carcinoma Cells.[2]

| Compound | R Group at C-7 Position | Hep3B IC50 (µM) | HepG2 IC50 (µM) | SMMC-7721 IC50 (µM) |

| This compound (ICT) | H | > 40 | 28.5 ± 1.3 | 21.7 ± 1.1 |

| 11c | 2-(4-methylpiperazin-1-yl)acetyl | 12.3 ± 0.8 | 7.6 ± 0.5 | 3.1 ± 0.2 |

| Sorafenib | - | 5.8 ± 0.4 | 6.5 ± 0.3 | 4.2 ± 0.3 |

II. Anti-Osteoporotic Activity

This compound has demonstrated significant potential in the treatment of osteoporosis by promoting osteoblast differentiation and inhibiting osteoclastogenesis.[3]

Key SAR Findings:

-

Phytoestrogen-like Activity: this compound's structural similarity to estrogen allows it to interact with estrogen receptors, contributing to its anti-osteoporotic effects.

-

Stimulation of Osteoblastogenesis: this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, a critical step in bone formation.

-

Inhibition of Osteoclastogenesis: this compound has been shown to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption. An in vitro study demonstrated that this compound has an IC50 of 16.33 µM for inhibiting bone marrow macrophage (BMM) viability, which are osteoclast precursors.

Data Presentation: Anti-osteoporotic Activity of this compound

Table 2: Effect of this compound on Osteoclast Precursor Viability.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | BMMs | CCK-8 | 16.33 |

III. Neuroprotective and Anti-Neuroinflammatory Activity

This compound and its derivatives exhibit promising neuroprotective effects, primarily attributed to their anti-inflammatory and antioxidant properties.

Key SAR Findings:

-

Anti-Neuroinflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in microglia.

-

Modulation of Signaling Pathways: The neuroprotective effects of this compound are mediated through various signaling pathways, including the MAPK/ERK pathway.

IV. Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Cancer cells, such as HepG2, are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound derivatives for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

-

Cell Culture: Osteoblastic cells, such as MC3T3-E1, are cultured in a growth medium. To induce differentiation, the medium is supplemented with osteogenic inducers like ascorbic acid and β-glycerophosphate.

-

Compound Treatment: The cells are treated with this compound or its derivatives for a specified period.

-

Cell Lysis: After treatment, the cells are washed with PBS and lysed to release intracellular enzymes.

-

ALP Activity Measurement: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate. ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow product.

-

Absorbance Measurement: The absorbance of the p-nitrophenol is measured at 405 nm. The ALP activity is proportional to the rate of p-nitrophenol formation and is often normalized to the total protein content of the cell lysate.

Nitric Oxide (NO) Production Assay for Anti-Neuroinflammatory Activity

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by microglia.

-

Cell Culture: Microglial cells, such as RAW 264.7, are cultured in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound derivatives for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Griess Reaction: After a 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: The absorbance of the colored product is measured at 540 nm. The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

V. Signaling Pathways Modulated by this compound and Its Derivatives

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound and its derivatives have been shown to inhibit this pathway in various cancer cells, leading to apoptosis and cell cycle arrest.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and cancer. This compound has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. This compound has been shown to modulate the activity of MAPK pathways, which can lead to either cell survival or apoptosis depending on the cellular context.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structure-Activity Analysis of this compound Derivatives as Potential Tumor Growth Inhibitors of Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates RANKL-mediated osteoclastogenesis and ovariectomy-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Icaritin in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons. Current therapeutic strategies offer symptomatic relief but largely fail to halt the underlying disease progression. This has spurred the investigation of novel therapeutic agents, with natural compounds garnering considerable interest. Icaritin, a prenylated flavonoid and a metabolite of Icariin found in plants of the Epimedium genus, has emerged as a promising candidate due to its diverse pharmacological activities. This technical guide provides a preliminary investigation into the role of this compound in neurodegenerative diseases, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways. While substantial research has focused on this compound's precursor, Icariin, in Alzheimer's and Parkinson's disease, this guide will also explore the emerging, albeit more limited, evidence for its relevance in Huntington's disease and ALS.

This compound in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Research suggests that this compound and its precursor, Icariin, exert neuroprotective effects in AD models through multiple mechanisms.[1][2]

Mechanisms of Action in Alzheimer's Disease

-

Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[1]

-

Antioxidant Properties: The compound mitigates oxidative stress, a key pathological feature of AD, by enhancing the activity of antioxidant enzymes.[1]

-

Anti-apoptotic Activity: this compound protects neurons from apoptosis (programmed cell death) by modulating the expression of apoptosis-related proteins.[1]

-

Autophagy Regulation: It promotes cellular autophagy, a process that clears aggregated proteins and damaged organelles, thereby reducing the burden of pathological proteins in neurons.

-

Modulation of Aβ Pathology: Studies on Icariin have demonstrated a reduction in Aβ deposition. This is achieved by inhibiting the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.

-

Tau Hyperphosphorylation Inhibition: this compound and Icariin have been found to decrease the hyperphosphorylation of tau protein by downregulating glycogen synthase kinase 3β (GSK-3β).

Quantitative Data for this compound/Icariin in Alzheimer's Disease Models

| Parameter | Compound | Model System | Concentration/Dose | Observed Effect | Reference |

| p-Tau Levels | This compound | Okadaic Acid-induced SH-SY5Y cells | 1 µmol/L | Significant decrease in p-Tau levels | |

| p-Tau Levels | Icariin | Okadaic Acid-induced SH-SY5Y cells | 2.5 µmol/L | Significant decrease in p-Tau levels | |

| BACE1 Expression | Icariin | 3xTg-AD primary neurons | 20 μM | Significantly decreased BACE1 protein level | |

| Aβ Deposition | Icariin | APP/PS1 Tg mice | 120 mg/kg for 3 months | Reduced neuroinflammation and Aβ deposition | |

| Cognitive Deficits | Icariin | Aβ1–42-induced rat model | Intragastric administration | Reversal of learning and memory deficits |

Experimental Protocols

In Vitro Model of Tau Hyperphosphorylation:

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Induction of Tau Hyperphosphorylation: Cells are treated with 40 nmol/L okadaic acid (OA).

-

Treatment: this compound (1 µmol/L) or Icariin (2.5 µmol/L) is added to the culture medium for 48 hours.

-

Analysis: Changes in the levels of total Tau, phosphorylated Tau (p-Tau), protein phosphatase 2A (PP2A), and glycogen synthase kinase 3β (GSK-3β) are measured by Western blotting and enzyme-linked immunosorbent assay (ELISA).

In Vivo Alzheimer's Disease Model:

-

Animal Model: APP/PS1 transgenic mice.

-

Treatment Regimen: Icariin is administered at a dose of 120 mg/kg for 3 months.

-

Behavioral Analysis: Cognitive function is assessed using behavioral tests such as the Morris water maze.

-

Histological and Biochemical Analysis: Brain tissues are analyzed for Aβ plaque deposition via immunohistochemistry and levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or Western blotting.

Signaling Pathways in Alzheimer's Disease

This compound in Parkinson's Disease

Parkinson's disease is primarily caused by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. The aggregation of α-synuclein into Lewy bodies is a key pathological hallmark. This compound has demonstrated significant neuroprotective potential in PD models.

Mechanisms of Action in Parkinson's Disease

-

Anti-neuroinflammatory Effects: this compound attenuates neuroinflammation by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response.

-

Reduction of Oxidative Stress: It enhances the levels of antioxidant molecules, thereby protecting dopaminergic neurons from oxidative damage.

-

Mitochondrial Function Improvement: this compound helps to stabilize mitochondrial function and improves energy metabolism within neurons.

-

α-Synuclein Degradation: Studies with Icariin have shown that it can reduce the overexpression of α-synuclein by promoting its degradation through the ubiquitin-proteasome system.

Quantitative Data for this compound/Icariin in Parkinson's Disease Models

| Parameter | Compound | Model System | Concentration/Dose | Observed Effect | Reference |

| Motor Function | This compound | MPTP mouse model | 4.73, 9.45, 18.90 mg/kg | Dose-dependent improvement in motor function | |

| Dopamine Levels | This compound | Rotenone-induced rat model | 6.54 mg/kg | Partial reversal of dopamine reduction in the striatum | |

| α-Synuclein Expression | Icariin | A53T α-synuclein-transfected PC12 cells | 40 and 80 μM | Decreased α-synuclein protein expression | |

| α-Synuclein Aggregation | Icariin | A53T α-synuclein transgenic mice | 50 and 100 µmol/kg | Decreased α-synuclein monomers and polymers |

Experimental Protocols

In Vivo MPTP Mouse Model of Parkinson's Disease:

-

Animal Model: C57BL/6 mice.

-

Induction of PD: Mice are injected intraperitoneally with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for five consecutive days.

-

Treatment: this compound is administered via intragastric gavage at doses of 4.73, 9.45, or 18.90 mg/kg for 15 days, starting one week before MPTP treatment.

-

Behavioral Assessment: Motor coordination and balance are evaluated using tests such as the open field test and the rotarod test.

-

Neurochemical and Molecular Analysis: Brain tissues, particularly the substantia nigra and striatum, are analyzed for levels of dopamine and its metabolites, expression of tyrosine hydroxylase (a marker for dopaminergic neurons), and markers of neuroinflammation (e.g., NLRP3, IL-1β).

In Vitro α-Synuclein Overexpression Model:

-

Cell Line: PC12 cells transfected with A53T mutant α-synuclein.

-

Treatment: Cells are incubated with Icariin at concentrations of 40 and 80 μM for 24 hours.

-

Analysis: The expression levels of α-synuclein (monomers and tetramers), as well as proteins involved in the ubiquitin-proteasome pathway (e.g., Parkin, UCH-L1) and molecular chaperones (e.g., HSP70), are determined by Western blotting.

Signaling Pathways in Parkinson's Disease

This compound in Huntington's Disease and Amyotrophic Lateral Sclerosis

Research on the direct effects of this compound in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) is currently limited. However, studies on its precursor, Icariin, provide preliminary evidence for its potential therapeutic relevance in these conditions.

Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt).

Potential Mechanisms of Action (inferred from Icariin studies):

-

SIRT1 Activation: Icariin has been observed to protect HD neurons through the activation of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.

-

Nrf2/HO-1 Pathway: Icariin may exert a preventive effect against HD progression by stimulating the Nrf2 and HO-1 pathways, which play a crucial role in the antioxidant defense system and mitigating oxidative stress.

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons in the brain and spinal cord, leading to muscle weakness and paralysis.

Potential Mechanisms of Action (inferred from Icariin studies):

-

SIRT1, Nrf2, and HO-1 Pathways: Similar to its proposed role in HD, Icariin is suggested to be a potential therapeutic agent for ALS through the activation of the SIRT1, Nrf-2, and HO-1 pathways, which collectively enhance neuronal survival and combat oxidative stress.

Further research is necessary to directly investigate the efficacy and mechanisms of this compound in experimental models of HD and ALS to validate these preliminary findings.

Conclusion and Future Directions

This compound demonstrates significant promise as a multi-target therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's diseases. Its ability to concurrently address neuroinflammation, oxidative stress, protein aggregation, and neuronal apoptosis positions it as a compelling candidate for further investigation. The available data, primarily from preclinical models, underscores the need for more extensive research to fully elucidate its mechanisms of action and to translate these findings into clinical applications.

Future research should focus on:

-

Conducting comprehensive studies of this compound in validated animal models of Huntington's disease and ALS.

-

Elucidating the detailed molecular interactions of this compound with its targets in various neurodegenerative contexts.

-

Optimizing the delivery of this compound across the blood-brain barrier to enhance its therapeutic efficacy.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases.

This technical guide provides a foundational overview for researchers and drug development professionals. The compiled data and experimental frameworks are intended to facilitate further exploration of this compound's therapeutic potential in combating the devastating impact of neurodegenerative diseases.

References

- 1. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 2. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]

Icaritin: A Prenylflavonoid Derivative from Traditional Chinese Medicine with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Icaritin, a prenylflavonoid derived from the traditional Chinese medicinal herb, Epimedium, has emerged as a promising therapeutic agent in oncology. Extensive preclinical and clinical studies have demonstrated its potent anti-tumor effects across a spectrum of malignancies, including hepatocellular carcinoma, breast cancer, and hematological cancers.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action through the modulation of key signaling pathways, presenting quantitative data on its efficacy, and offering detailed protocols for essential experimental procedures to facilitate further research and development.

Introduction

This compound is the primary bioactive hydrolytic metabolite of Icariin, a major flavonoid component of the Epimedium genus, commonly known as Horny Goat Weed.[4] For centuries, Epimedium has been utilized in Traditional Chinese Medicine for various ailments. Modern scientific investigation has unveiled the significant pharmacological properties of this compound, particularly its robust anti-cancer activities.[2] These include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. Notably, this compound has been the subject of multiple clinical trials, underscoring its potential as a viable cancer therapeutic.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-neoplastic effects by targeting multiple critical signaling pathways implicated in tumorigenesis and progression. The primary pathways modulated by this compound include the IL-6/JAK/STAT3, PI3K/AKT, and MAPK/ERK pathways.

Inhibition of the IL-6/JAK/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial regulator of cancer cell proliferation, survival, and inflammation. This compound has been shown to potently inhibit this pathway.

-

Mechanism: this compound can reduce the expression of the IL-6 receptor (IL-6R) and inhibit the phosphorylation of both JAK2 and STAT3. This blockade of STAT3 activation prevents its translocation to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) and cell cycle regulators (e.g., Cyclin D1).

Figure 1. This compound inhibits the IL-6/JAK/STAT3 signaling pathway.

Modulation of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling node that governs cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

-

Mechanism: this compound has been demonstrated to suppress the phosphorylation of AKT, a key downstream effector of PI3K. By inhibiting AKT activation, this compound can lead to decreased cell proliferation and survival.

Figure 2. This compound inhibits the PI3K/AKT signaling pathway.

Regulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway plays a pivotal role in cell proliferation, differentiation, and survival. The effect of this compound on this pathway can be context-dependent.

-

Mechanism: In some cancer cells, such as acute myeloid leukemia (AML), this compound downregulates the phosphorylation of ERK. However, in other contexts, like endometrial cancer, sustained activation of ERK1/2 by this compound has been linked to the induction of apoptosis. This compound has also been shown to stimulate the c-Jun N-terminal kinase 1 (JNK1), a member of the MAPK family, leading to apoptosis in hepatocellular carcinoma cells.

Figure 3. This compound modulates the MAPK signaling pathway.

Quantitative Data on Efficacy and Safety

The anti-tumor activity of this compound has been quantified in numerous preclinical and clinical studies. This section summarizes key data in a tabular format for ease of comparison.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia | 8 | |

| Primary CML Cells (CP) | Chronic Myeloid Leukemia | 13.4 | |

| Primary CML Cells (BC) | Chronic Myeloid Leukemia | 18 | |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | |

| Huh7 | Hepatocellular Carcinoma | ~5 | |

| 786-O | Renal Cell Carcinoma | >10 (60% inhibition at 10 µM) | |

| Renca | Murine Renal Cell Carcinoma | >10 (60% inhibition at 10 µM) |

In Vivo Efficacy: Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dose | Outcome | Citation |

| Hepatocellular Carcinoma | PLC/PRF/5 | NOD/SCID mice | 17.5 mg/kg (gavage) | Potent inhibition of tumor growth | |

| Hepatocellular Carcinoma | Hepa1-6 | B6 mice | 70 mg/kg (gavage) | Significant reduction in tumor size and weight | |

| Breast Cancer | 4T1 | BALB/c mice | Not specified | Significant inhibition of tumor growth |

Clinical Trial Data

| Phase | Cancer Type | Key Findings | ClinicalTrials.gov ID | Citation |

| Phase I | Hepatocellular Carcinoma | Good safety and tolerance. In 12 evaluable patients, 1 achieved partial response (PR) and 5 had stable disease (SD). | NCT01278810 | |

| Phase III | Advanced Hepatocellular Carcinoma (PD-L1 positive) | Comparing this compound with Sorafenib. | NCT03236649 | |

| Phase III | Unresectable Hepatocellular Carcinoma | Comparing this compound with Huachansu. | NCT05594927 |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key in vitro and in vivo assays used to evaluate the efficacy of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (typically ranging from 1 to 50 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound, then lyse the cells and quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model (Hepatocellular Carcinoma)

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Hepatocellular carcinoma cells (e.g., PLC/PRF/5 or HepG2)

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice, 4-6 weeks old)

-

This compound formulation for administration (e.g., dissolved in corn oil for gavage)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 1 x 10^6 to 2 x 10^6 cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 17.5 mg/kg or 70 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume (calculated as (Length x Width²)/2) and body weight twice a week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

Materials:

-

Ultra-low attachment plates (e.g., 96-well or 6-well)

-

Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)

-

This compound stock solution

Protocol:

-

Dissociate cancer cells into a single-cell suspension.

-

Plate the cells at a low density (e.g., 200 cells/well in a 96-well plate) in ultra-low attachment plates with serum-free medium containing various concentrations of this compound.

-

Incubate for 7-10 days to allow for tumorsphere formation.

-

Count the number of tumorspheres (typically >50 µm in diameter) in each well under a microscope.

-

Calculate the tumorsphere formation efficiency as (number of tumorspheres / number of cells seeded) x 100%.

Conclusion

This compound, a prenylflavonoid derivative from Epimedium, demonstrates significant potential as an anti-cancer agent. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as IL-6/JAK/STAT3, PI3K/AKT, and MAPK/ERK, provides a strong rationale for its clinical development. The quantitative data from preclinical and clinical studies highlight its efficacy and favorable safety profile. The detailed experimental protocols provided in this guide are intended to support further research into the therapeutic applications of this compound, with the ultimate goal of translating this promising natural product into a novel treatment for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Investigating the effect of this compound on hepatocellular carcinoma based on network pharmacology [frontiersin.org]

In Vitro Efficacy of Icaritin: A Technical Overview for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Icaritin, a prenylflavonoid derivative from the plant genus Epimedium, has garnered significant interest in oncological research for its potential as an anticancer agent.[1] Extensive in vitro studies have demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest across a diverse range of human cancer cell lines.[2][3] Notably, this compound has shown promise in treating advanced hepatocellular carcinoma and has been approved as a traditional Chinese medicine innovation drug for this indication.[3][4] This document provides a comprehensive technical guide to the initial in vitro screening of this compound, summarizing its cytotoxic effects, detailing relevant experimental protocols, and illustrating the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound Across Various Cancer Cell Lines

The antiproliferative activity of this compound has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). The following tables consolidate these findings, offering a comparative view of this compound's potency against different cancer types.

Table 1: IC50 Values of this compound in Hematological and Urothelial Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |

| Burkitt Lymphoma | Raji | 48h | 9.78 ± 1.85 | |

| 72h | 3.6 ± 0.81 | |||

| P3HR-1 | 48h | 17.69 ± 0.03 | ||

| 72h | 9.72 ± 1.00 | |||

| Urothelial Cancer | UMUC-3 | 48h | 15.71 | |

| T24 | 48h | 19.55 | ||

| MB49 (murine) | 48h | 9.32 |

Table 2: IC50 Values of this compound in Solid Tumor Cell Lines

| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |

| Oral Squamous Cell Carcinoma | CAL27 | 24h | 15.99 | |

| 48h | 11.87 | |||

| 72h | 9.93 | |||

| SCC9 | 24h | 10.36 | ||

| 48h | 6.11 | |||

| 72h | 3.95 | |||

| Ovarian Cancer (cisplatin-sensitive) | A2780s | 24h | 23.41 | |

| 48h | 21.42 | |||

| 72h | 14.9 | |||

| Breast Cancer | MDA-MB-453, MCF7 | 72h | > 1 | |

| Colon Cancer | COLO-205 | 24h, 48h | Significant inhibition at 2.5-10 µM |

Core Mechanisms of Action

In vitro studies reveal that this compound exerts its anticancer effects through several key mechanisms:

-

Inhibition of Cell Proliferation: As evidenced by the IC50 values, this compound effectively curtails the growth of various cancer cells in a dose- and time-dependent manner.

-

Induction of Apoptosis: this compound treatment leads to programmed cell death. This is often characterized by the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and downregulation of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: The compound has been shown to halt the cell cycle at different phases, varying by cell line. For instance, G2/M phase arrest has been observed in breast cancer and some urothelial cancer cells, while S-phase arrest is noted in others. This prevents cancer cells from dividing and proliferating.

Signaling Pathways Modulated by this compound

This compound's anticancer activities are attributed to its modulation of multiple intracellular signaling pathways critical for cancer cell survival and proliferation.

Caption: Key signaling pathways inhibited by this compound, leading to reduced proliferation and induced apoptosis.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate in vitro screening of compounds like this compound. The following sections provide methodologies for key assays.

Experimental Workflow Overview

Caption: General workflow for the in vitro screening of this compound on cancer cell lines.

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO-containing medium). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Seed and treat cells with this compound as described for the viability assay in appropriate culture dishes (e.g., 6-well plates).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Add additional 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation and Treatment: Culture and treat cells with this compound in 6-well plates.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C for fixation.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, Cyclin D1, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

The in vitro screening data strongly support the potential of this compound as a broad-spectrum anticancer agent. Its ability to inhibit the growth of a wide variety of cancer cell lines at micromolar concentrations is mediated through the induction of apoptosis and cell cycle arrest, driven by the modulation of critical oncogenic signaling pathways. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in diverse cancer models. This foundational in vitro data is essential for guiding future preclinical and clinical development in the pursuit of novel cancer therapies.

References

- 1. This compound promotes apoptosis and inhibits proliferation by down-regulating AFP gene expression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An anticancer agent this compound induces sustained activation of the extracellular signal regulated kinase (ERK) pathway and inhibits growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound inhibits the progression of urothelial cancer by suppressing PADI2-mediated neutrophil infiltration and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Icaritin Cytotoxicity Using Cell-Based Assays

Introduction

Icaritin, a prenylflavonoid derivative from the traditional Chinese medicinal herb, Epimedium Genus, has demonstrated significant antitumor activities across a spectrum of cancers, including hematological malignancies, glioblastoma, and hepatocellular carcinoma.[1][2][3] Its cytotoxic effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.[1][4] These characteristics make this compound a promising candidate for further investigation in drug development.

These application notes provide a comprehensive overview and detailed protocols for essential cell-based assays to evaluate the cytotoxic potential of this compound. The target audience includes researchers, scientists, and drug development professionals engaged in oncology and pharmacology research.

Mechanism of Action: this compound-Induced Cell Death

This compound exerts its cytotoxic effects by modulating several critical cellular signaling pathways, primarily leading to apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key mechanisms include the inhibition of pro-survival pathways like PI3K/Akt and JAK/STAT3, and modulation of the MAPK/ERK/JNK pathway. In some cancer cells, this compound has also been shown to induce autophagic cell death and necrosis.

This compound-Modulated Signaling Pathways

This compound's antitumor activity is linked to its ability to interfere with key signaling pathways that regulate cell survival and proliferation. In various cancer cell types, this compound has been shown to inhibit the PI3K/Akt, JAK/STAT3, and MAPK/ERK pathways, which are often overactive in cancer. Conversely, it can activate the pro-apoptotic JNK pathway. In glioblastoma cells, this compound promotes apoptosis and autophagy by generating reactive oxygen species (ROS) and subsequently activating AMPK and inhibiting the mTOR and Stat3 signaling pathways.

This compound-Induced Apoptotic Pathways

This compound induces apoptosis through caspase-dependent mechanisms. It can activate the extrinsic pathway by upregulating Fas ligand expression, leading to the activation of caspase-8. Simultaneously, it triggers the intrinsic pathway by altering the ratio of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), which leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9. Both pathways converge to activate the executioner caspase-3, resulting in the cleavage of cellular substrates like PARP and ultimately, cell death.

Quantitative Data Summary: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound's IC50 values vary depending on the cell line and the duration of exposure. The data below, compiled from published studies, illustrates this variability.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| Raji | Burkitt Lymphoma | 24 | 164.14 | |

| 48 | 9.78 | |||

| 72 | 3.60 | |||

| P3HR-1 | Burkitt Lymphoma | 48 | 17.69 | |

| 72 | 9.72 | |||

| UMUC-3 | Urothelial Cancer | 48 | 15.71 | |

| T24 | Urothelial Cancer | 48 | 19.55 | |

| MB49 | Urothelial Cancer (Murine) | 48 | 9.32 |

Experimental Protocols

Here we provide detailed protocols for three fundamental cell-based assays to assess this compound's cytotoxicity: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and Annexin V/PI staining for apoptosis detection.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

This compound stock solution (e.g., 20 mM in DMSO)

-

96-well flat-bottom sterile plates

-

Appropriate cancer cell line and complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate first. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, making it a reliable indicator of cell lysis.

Materials:

-

Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)

-

This compound-treated cell cultures in a 96-well plate (prepared as in the MTT protocol)

-

Optically clear 96-well flat-bottom plate

-

Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

-

Sample Preparation: Prepare this compound-treated cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

-

Controls: For each experiment, prepare three sets of controls (in triplicate):

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.

-

Background Control: Culture medium without cells.

-

-

Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

-

Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

-

Add 100 µL of the LDH Reaction Mixture to each well. Mix gently by tapping the plate.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

This compound-treated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates or culture flasks and treat with desired concentrations of this compound for a specific period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the culture medium to ensure all apoptotic cells are collected.

-

Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells/debris

-

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the cytotoxic properties of this compound. By employing assays that measure cell viability (MTT), membrane integrity (LDH), and the specific mechanism of apoptosis (Annexin V/PI), researchers can obtain a comprehensive profile of this compound's anticancer effects. This multi-assay approach is essential for elucidating the compound's mechanism of action and advancing its potential as a therapeutic agent.

References

- 1. This compound: A Novel Natural Candidate for Hematological Malignancies Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effect of this compound and Its Mechanisms in Inducing Apoptosis in Human Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptotic and autophagic cell death in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antineoplastic effects of this compound: molecular mechanisms and applications – ScienceOpen [scienceopen.com]

Application Notes and Protocols for Western Blot Analysis of Icaritin-Treated Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing Western blot analysis on cell lysates treated with Icaritin. This compound, a flavonoid derived from the herb Epimedium, has demonstrated significant anti-tumor activities by modulating various signaling pathways. Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound's action by examining its effects on protein expression and activation.

Summary of this compound's Effects on Protein Expression

This compound has been shown to influence several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. The following tables summarize the quantitative and qualitative changes in protein expression observed in various cancer cell lines after this compound treatment, as determined by Western blot analysis.

Table 1: this compound's Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been observed to inhibit this pathway in several cancer models.

| Cell Line | This compound Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| HEC-1-A (Endometrial Cancer) | 25 µM | 48 h | p-PI3K | Decreased | [1] |

| HEC-1-A (Endometrial Cancer) | 25 µM | 48 h | p-Akt | Decreased | [1] |

| HEC-1-A (Endometrial Cancer) | 25 µM | 48 h | PI3K | Unchanged | [1] |

| HEC-1-A (Endometrial Cancer) | 25 µM | 48 h | Akt | Unchanged | [1] |

| Ovarian Cancer Cells | Not Specified | Not Specified | Akt/mTOR signaling | Suppressed | [2] |

Table 2: this compound's Impact on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound's effect on this pathway can be context-dependent.

| Cell Line | This compound Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| K562 (Chronic Myeloid Leukemia) | 8 µM | 48 h | p-JNK | Up-regulated | |

| K562 (Chronic Myeloid Leukemia) | 8 µM | 48 h | p-c-Jun | Up-regulated | |

| K562 (Chronic Myeloid Leukemia) | 8 µM | 48 h | p-ERK | Down-regulated | |

| K562 (Chronic Myeloid Leukemia) | 8 µM | 48 h | p-p38 | Down-regulated | |

| MDA-MB-453 & MCF7 (Breast Cancer) | Not Specified | Up to 24 h | p-ERK1/2 | Induced sustained activation |

Table 3: this compound's Impact on Apoptosis and Cell Cycle Regulatory Proteins

This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cells by modulating the expression of key regulatory proteins.

| Cell Line | This compound Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| MDA-MB-453 & MCF7 (Breast Cancer) | 3, 4, 5 µM | 48 h | Bcl-2 | Down-regulated (dose-dependent) | |

| MDA-MB-453 & MCF7 (Breast Cancer) | 5 µM | Not Specified | PARP | Cleavage induced | |

| MDA-MB-453 & MCF7 (Breast Cancer) | Not Specified | Not Specified | Cyclin B | Down-regulated (dose-dependent) | |

| MDA-MB-453 & MCF7 (Breast Cancer) | Not Specified | Not Specified | cdc2 | Down-regulated (dose-dependent) | |

| MDA-MB-453 & MCF7 (Breast Cancer) | 3 µM | Various time points | cdc25C | Decreased | |

| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | 20 µM | 20 h | p53 | Up-regulated | |

| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | 20 µM | 20 h | AFP | Down-regulated | |

| HepG2 & SMMC7721 (Hepatocellular Carcinoma) | Not Specified | Not Specified | Activated Caspase 3 | Up-regulated | |

| Breast Cancer Cells | Not Specified | Not Specified | Caspase-3, Bcl-2 | Increased apoptotic proteins (dose-dependent) |

Table 4: this compound's Impact on Other Key Signaling Proteins

| Cell Line | This compound Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |

| K562 (Chronic Myeloid Leukemia) | Not Specified | 48 h | Jak-2 | Down-regulated | |

| K562 (Chronic Myeloid Leukemia) | Not Specified | 48 h | p-Stat3 | Down-regulated | |

| K562 (Chronic Myeloid Leukemia) | Not Specified | 48 h | p-Akt | Down-regulated | |

| K562 (Chronic Myeloid Leukemia) | Various | Not Specified | c-Abl, p-c-Abl | No influence | |

| THP-1 (Monocytes) & HCC Cells | Not Specified | Not Specified | PD-L1 | Decreased (TNF-α-induced) | |

| HepG2/ADR (Doxorubicin-resistant Hepatoma) | 10 µM | 24 h | P-glycoprotein (P-gp) | Down-regulated |

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on protein expression in cultured cells.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HEC-1-A, K562, MCF7, HepG2) in appropriate culture dishes or plates. Allow cells to adhere and grow to approximately 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 25 µM). A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Cell Lysate Preparation

-

Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail to the cells.

-

Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.

-

Normalization: Based on the protein concentration, normalize the samples by diluting them with lysis buffer and 2x Laemmli sample buffer to ensure equal loading of protein for each lane in the subsequent gel electrophoresis.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Boil the normalized protein samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2, etc.) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer. This is typically done for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove the unbound secondary antibody.

Detection and Analysis

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. The intensity of the bands corresponds to the amount of the target protein.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different samples.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: General workflow for Western blot analysis.

References

- 1. Mechanism of action of this compound on uterine corpus endometrial carcinoma based on network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Migration and Invasion of Human Ovarian Cancer Cells via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of Icaritin in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Icaritin, a prenylflavonoid derivative from the Epimedium genus, in various cancer xenograft models. The following sections detail the anti-tumor effects of this compound, provide standardized protocols for preclinical evaluation, and illustrate the key signaling pathways involved in its mechanism of action.

I. Summary of In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in multiple preclinical xenograft models, particularly in hepatocellular carcinoma (HCC) and breast cancer. It has been shown to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment.[1][2][3] The data presented below summarizes key findings from various studies, highlighting the compound's potential as a therapeutic agent.

Table 1: Efficacy of this compound in Hepatocellular Carcinoma (HCC) Xenograft Models

| Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |

| PLC/PRF/5 | NOD/SCID Mice | Gastric gavage (daily) | Not Specified | Potent inhibition of tumor growth; reduction in p-Stat3 (Y705) levels. No significant body weight loss observed. | [4] |

| Hepa1-6 (Orthotopic) | C57BL/6 Mice | 70 mg/kg (daily) | 3 weeks | Significant reduction in tumor size and weight; prolonged survival.[5] | |

| Hepa1-6 (Subcutaneous) | C57BL/6 Mice | Not Specified | Not Specified | Significant suppression of tumor growth, reduced tumor weight, and improved survival. | |

| PLC & HT-29 (CDX) | Mice | Not Specified | Not Specified | Slower tumor growth compared to control; lighter tumor weight. |